molecular formula C5H11NO3 B13511941 Methyl (R)-4-amino-2-hydroxybutanoate

Methyl (R)-4-amino-2-hydroxybutanoate

Cat. No.: B13511941
M. Wt: 133.15 g/mol
InChI Key: HXGXFXBXPGNZKO-SCSAIBSYSA-N
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Description

Methyl (R)-4-amino-2-hydroxybutanoate is a chiral ester derivative of butanoic acid characterized by a methyl ester group, a hydroxyl group at position 2, and an amino group at position 4. The (R)-configuration at position 4 confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications, such as serving as a precursor for β-amino alcohol derivatives or protease inhibitors. Its molecular formula is inferred as C₅H₁₁NO₃, with a molecular weight of 133.14 g/mol. The compound’s functional groups (ester, hydroxyl, and amino) contribute to its polarity and reactivity, enabling participation in nucleophilic substitutions, hydrogen bonding, and enzymatic interactions.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R)-4-amino-2-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

HXGXFXBXPGNZKO-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCN)O

Canonical SMILES

COC(=O)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-4-amino-2-hydroxybutanoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (2R)-4-oxo-2-hydroxybutanoate.

    Reduction: Formation of (2R)-4-amino-2-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-4-amino-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl (R)-4-amino-2-hydroxybutanoate with two structurally related compounds: Ethyl 4-amino-2-hydroxybutanoate and (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate.

Property This compound Ethyl 4-amino-2-hydroxybutanoate (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate
Molecular Formula C₅H₁₁NO₃ C₆H₁₃NO₃ C₁₁H₁₅NO₃
Molecular Weight (g/mol) 133.14 (inferred) 147.17 209.24
Ester Group Methyl Ethyl Methyl
Substituents -OH (C2), -NH₂ (C4) -OH (C2), -NH₂ (C4) -OH (C2), -NH₂ (C3), -Ph (C4)
Stereochemistry (R)-configuration at C4 Not specified (2R,3S) configurations
Key Structural Features Linear chain with polar groups Longer alkyl chain (ethyl ester) Aromatic phenyl group at C4
Purity N/A ≥95% N/A
Synthetic Accessibility Likely via esterification/amination Discontinued (limited availability) 29 reported synthesis routes

Key Differences and Implications

However, its discontinuation limits practical use . The methyl ester in the target compound and the phenyl derivative ensures lower molecular weight and higher volatility, advantageous for chromatographic purification.

Substituent Effects: The phenyl group in (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate introduces aromaticity and steric bulk, which may enhance binding affinity to hydrophobic enzyme pockets or reduce metabolic degradation. This structural feature is absent in the other two compounds . The amino and hydroxyl positions differ in the phenyl derivative (C3 amino vs. C4 amino in the target), altering hydrogen-bonding patterns and chiral recognition.

Stereochemical Complexity :

  • The (2R,3S) configuration in the phenyl derivative introduces additional stereochemical complexity compared to the single (R)-configuration in the target compound. This complexity may necessitate advanced asymmetric synthesis techniques, such as enzymatic resolution or chiral catalysis .

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